molecular formula C29H32N4O3S B11082838 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B11082838
M. Wt: 516.7 g/mol
InChI Key: RGGODIDLDUHEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the phenyl and phenylethyl groups: This step often involves nucleophilic substitution reactions.

    Introduction of the sulfanyl group: This can be done using thiol reagents under mild conditions.

    Final coupling with the propanamide moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification steps: Employing techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Introduction of new functional groups like halides or alkyl groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C29H32N4O3S

Molecular Weight

516.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C29H32N4O3S/c1-21(28(34)30-19-18-23-14-16-25(35-2)26(20-23)36-3)37-29-32-31-27(17-15-22-10-6-4-7-11-22)33(29)24-12-8-5-9-13-24/h4-14,16,20-21H,15,17-19H2,1-3H3,(H,30,34)

InChI Key

RGGODIDLDUHEBL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.